molecular formula C8H4BrNNaO2S B15131405 CID 155819494

CID 155819494

Cat. No.: B15131405
M. Wt: 281.08 g/mol
InChI Key: KSSQZLKTVBTHHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of sodium 6-bromo-1,3-benzothiazole-2-carboxylate typically involves the bromination of 1,3-benzothiazole followed by carboxylation and subsequent neutralization with sodium hydroxide. The general synthetic route can be summarized as follows:

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Sodium 6-bromo-1,3-benzothiazole-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.

    Cyclization Reactions: The carboxylate group can participate in cyclization reactions to form various heterocyclic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of sodium 6-bromo-1,3-benzothiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to inhibition or activation of biological processes. For example, it may inhibit enzymes involved in cell division, leading to anticancer effects, or interfere with microbial cell wall synthesis, resulting in antimicrobial activity .

Comparison with Similar Compounds

Sodium 6-bromo-1,3-benzothiazole-2-carboxylate can be compared with other benzothiazole derivatives such as:

The uniqueness of sodium 6-bromo-1,3-benzothiazole-2-carboxylate lies in its combination of bromine and carboxylate groups, which provide distinct reactivity and potential for diverse applications.

Properties

Molecular Formula

C8H4BrNNaO2S

Molecular Weight

281.08 g/mol

InChI

InChI=1S/C8H4BrNO2S.Na/c9-4-1-2-5-6(3-4)13-7(10-5)8(11)12;/h1-3H,(H,11,12);

InChI Key

KSSQZLKTVBTHHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)SC(=N2)C(=O)O.[Na]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.